N-(4-chloro-3-cyanophenyl)thiophene-2-carboxamide
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Overview
Description
N-(4-chloro-3-cyanophenyl)thiophene-2-carboxamide is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-3-cyanophenyl)thiophene-2-carboxamide typically involves the reaction of 4-chloro-3-cyanophenylamine with thiophene-2-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-3-cyanophenyl)thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
N-(4-chloro-3-cyanophenyl)thiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a kinase inhibitor and other biological activities.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of N-(4-chloro-3-cyanophenyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, as a kinase inhibitor, it may bind to the ATP-binding site of kinases, thereby inhibiting their activity and affecting downstream signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-N-(4-cyanophenyl)-1-benzothiophene-2-carboxamide
- 2-substituted thiophene derivatives such as suprofen and articaine .
Uniqueness
N-(4-chloro-3-cyanophenyl)thiophene-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chloro and cyano group on the phenyl ring, along with the thiophene carboxamide moiety, makes it a versatile compound for various applications .
Properties
Molecular Formula |
C12H7ClN2OS |
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Molecular Weight |
262.72 g/mol |
IUPAC Name |
N-(4-chloro-3-cyanophenyl)thiophene-2-carboxamide |
InChI |
InChI=1S/C12H7ClN2OS/c13-10-4-3-9(6-8(10)7-14)15-12(16)11-2-1-5-17-11/h1-6H,(H,15,16) |
InChI Key |
KBODLTYWJRUECR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C(=O)NC2=CC(=C(C=C2)Cl)C#N |
Origin of Product |
United States |
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